tert-butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate tert-butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1385626-50-5
VCID: VC11812229
InChI: InChI=1S/C16H19N3O4S/c1-16(2,3)23-15(21)19-7-6-10-12(9-19)24-14(17-10)18-13(20)11-5-4-8-22-11/h4-5,8H,6-7,9H2,1-3H3,(H,17,18,20)
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CO3
Molecular Formula: C16H19N3O4S
Molecular Weight: 349.4 g/mol

tert-butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

CAS No.: 1385626-50-5

Cat. No.: VC11812229

Molecular Formula: C16H19N3O4S

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate - 1385626-50-5

Specification

CAS No. 1385626-50-5
Molecular Formula C16H19N3O4S
Molecular Weight 349.4 g/mol
IUPAC Name tert-butyl 2-(furan-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Standard InChI InChI=1S/C16H19N3O4S/c1-16(2,3)23-15(21)19-7-6-10-12(9-19)24-14(17-10)18-13(20)11-5-4-8-22-11/h4-5,8H,6-7,9H2,1-3H3,(H,17,18,20)
Standard InChI Key MZFAFUGTCCBASS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CO3
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CO3

Introduction

tert-Butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a complex organic compound featuring a thiazolopyridine core, a furan-2-carboxamido group, and a tert-butyl ester. This compound is of significant interest in scientific research due to its unique structural features and potential applications in medicinal chemistry and material science.

Synthesis and Chemical Reactions

The synthesis of tert-Butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. Optimizing reaction conditions such as temperature, catalysts, and solvent choice is crucial for achieving high yields and purity.

The compound can participate in various chemical reactions:

  • Nucleophilic substitutions and electrophilic additions involving the thiazolopyridine moiety.

  • Amide bond formation and hydrolysis reactions involving the furan-2-carboxamido group.

  • Hydrolysis of the tert-butyl ester under acidic or basic conditions to yield the corresponding carboxylic acid.

Biological Activities and Potential Applications

Preliminary studies suggest that tert-Butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological evaluation. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, which can modulate their activity and lead to therapeutic effects.

Biological ActivityPotential Application
AntimicrobialInfection treatment
AnticancerCancer therapy

Comparison with Similar Compounds

Several compounds share structural similarities with tert-Butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate. For example:

Compound NameKey FeaturesBiological Activities
Tert-Butyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylateContains a thiophene ring instead of furanDifferent biological activities
Tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylateAmino group instead of furan-2-carboxamidoPotential use in drug design due to increased polarity

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